molecular formula C13H22N2 B3161343 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline CAS No. 869943-63-5

4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline

Cat. No.: B3161343
CAS No.: 869943-63-5
M. Wt: 206.33 g/mol
InChI Key: LFZQUASVCQIKLJ-UHFFFAOYSA-N
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Description

4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline is a synthetic organic compound of significant interest in chemical research and development. This aniline derivative features a molecular structure that incorporates both a tertiary N,N-dimethylaniline moiety and a secondary butan-2-ylamine group connected via a methylene linker. The N,N-dimethylaniline component is a well-known structural motif in organic chemistry, extensively used as a precursor in the synthesis of triarylmethane dyes, such as Crystal Violet and Malachite Green . It also finds application as a promoter in the curing of polyester and vinyl ester resins . The specific substitution pattern of this compound suggests potential utility as a key synthetic intermediate or building block in the development of more complex molecules, including pharmaceuticals and functional materials. The incorporation of the butan-2-yl (sec-butyl) group can influence the compound's steric profile and lipophilicity, which may be critical for its behavior in catalytic systems or its interaction with biological targets. Researchers may explore its use in organic synthesis, materials science, or as a model compound in methodological studies. This product is intended for use by qualified laboratory professionals exclusively for research and development purposes. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(butan-2-ylamino)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-5-11(2)14-10-12-6-8-13(9-7-12)15(3)4/h6-9,11,14H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZQUASVCQIKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Butan 2 Yl Amino Methyl N,n Dimethylaniline and Analogous Structures

Strategic Approaches to Carbon-Nitrogen Bond Formation in Aromatic Amine Systems

The formation of the C-N bond between the benzylic carbon and the secondary amine nitrogen is the central transformation in the synthesis of the target compound. Several robust methods are available for achieving this, primarily centered around the reaction of an aldehyde with an amine.

N-Alkylation is a fundamental process for synthesizing substituted amines. In the context of analogous structures, the N,N-dimethylaniline core itself is often synthesized via N-alkylation of aniline (B41778). Industrially, this is achieved by reacting aniline with an excess of methanol (B129727), using sulfuric acid as a catalyst at high temperatures (210-225°C) and pressures. alfa-chemistry.comlookchem.com This process can be conducted in either a liquid phase using an autoclave or a gas phase by passing aniline and methanol vapor over a solid catalyst. alfa-chemistry.com

More contemporary and environmentally benign methods for N-alkylation have been developed to avoid harsh reagents and conditions. nih.gov Dialkyl carbonates, such as dimethyl carbonate (DMC), are considered green alkylating agents because their byproducts are methanol and carbon dioxide. nih.gov These reactions can be catalyzed by various systems, including biogenic copper-zirconium bimetallic nanoparticles, which have shown high selectivity for N-methylation of aromatic and aliphatic amines. nih.gov Additionally, advanced catalytic systems using nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have proven effective for the N-alkylation of anilines with alcohols. nih.gov

N-Alkylation Methods for Anilines
MethodAlkylating AgentCatalyst/ConditionsKey FeaturesReference
Industrial Liquid PhaseMethanolSulfuric Acid, 210-225°C, ~3 MPaHigh conversion, established industrial process. alfa-chemistry.com
Industrial Gas PhaseMethanolSulfate (B86663)/Glass Catalyst, 320°CHigh yield (98%), avoids high pressure. alfa-chemistry.com
Green AlkylationDimethyl CarbonateCu-Zr Bimetallic Nanoparticles, 180°CEnvironmentally benign byproducts (methanol, CO₂). nih.gov
Modern CatalysisAlcoholsNHC-Ir(III) or NHC-Ru(II) complexes, 120°CHigh yields under milder conditions. nih.gov

The most direct and widely used method for synthesizing 4-{[(butan-2-yl)amino]methyl}-N,N-dimethylaniline is reductive amination. wikipedia.org This process involves two key steps: the formation of an imine (Schiff base) intermediate followed by its reduction to the target secondary amine. mdpi.com

The reaction is initiated by the condensation of 4-(dimethylamino)benzaldehyde (B131446) with butan-2-amine. This nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule, forms the corresponding N-(4-(dimethylamino)benzylidene)butan-2-amine Schiff base. This equilibrium-driven reaction is typically performed in a suitable solvent like methanol. mdpi.com

The subsequent and crucial step is the reduction of the C=N double bond of the imine. This can be achieved in the same pot ("direct reductive amination") or after isolation of the imine ("indirect reductive amination"). wikipedia.org A variety of reducing agents are effective for this transformation. commonorganicchemistry.com

Sodium Borohydride (NaBH₄) : A common and cost-effective reagent, NaBH₄ is typically added after the imine has had sufficient time to form, as it can also reduce the starting aldehyde. commonorganicchemistry.comrsc.org

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is more selective than NaBH₄ and can be present from the start of the reaction, as it reduces imines much faster than aldehydes or ketones, especially under mildly acidic conditions. commonorganicchemistry.comorganic-chemistry.org

Sodium Triacetoxyborohydride (B8407120) (STAB) : A particularly mild and selective reagent, STAB is effective for a wide range of substrates and is often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). commonorganicchemistry.comorganic-chemistry.org

A typical procedure involves stirring the aldehyde and amine together in a solvent, followed by the addition of the reducing agent. mdpi.comrsc.org The reaction proceeds to completion, yielding the desired secondary amine. This methodology tolerates a wide variety of functional groups, making it a versatile tool in organic synthesis. organic-chemistry.orgkoreascience.kr

Catalytic hydrogenation represents a powerful and clean alternative to hydride reagents for the reduction step in reductive amination. rsc.org In this approach, the mixture of the aldehyde and amine, or the pre-formed imine, is subjected to hydrogen gas in the presence of a metal catalyst. rsc.org

Commonly employed catalysts include:

Palladium on Carbon (Pd/C) acs.org

Platinum Dioxide (PtO₂) rsc.org

Rhodium on Carbon (Rh/C) acs.org

Raney Nickel (Raney Ni) lookchem.commdpi.com

This method is highly efficient and produces water as the only stoichiometric byproduct, aligning with the principles of green chemistry. wikipedia.org The choice of catalyst can sometimes influence the selectivity of the reaction, particularly in the hydrogenation of nitriles, where Pd/C may favor tertiary amines while Rh/C selectively produces secondary amines. acs.org For the reduction of an imine to a secondary amine, these catalysts are generally very effective. rsc.org The reaction conditions, such as hydrogen pressure and temperature, can be adjusted to optimize the reaction rate and yield. google.com

Common Reducing Agents for Reductive Amination
Reducing AgentTypeTypical SolventKey CharacteristicsReference
Sodium Borohydride (NaBH₄)HydrideMethanol, EthanolCost-effective; added after imine formation. commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)HydrideMethanolSelective for imines over carbonyls; can be used in one-pot. commonorganicchemistry.comorganic-chemistry.org
Sodium Triacetoxyborohydride (STAB)HydrideDCE, DCM, THFMild and highly selective; broad substrate scope. organic-chemistry.org
H₂ with CatalystCatalyticMethanol, Ethanol, etc.Green method (water is the only byproduct); uses catalysts like Pd/C, PtO₂, or Raney Ni. rsc.org

Enantioselective Synthesis and Stereochemical Control

The presence of a stereocenter in the butan-2-yl group of the target molecule means that it exists as a pair of enantiomers. The biological activity of chiral molecules often depends on their absolute configuration. Therefore, controlling the stereochemistry during synthesis is of paramount importance. yale.edu

To synthesize an enantiomerically pure form of the final product, one must start with an enantiomerically pure butan-2-amine. Chiral amines are crucial building blocks in asymmetric synthesis. sigmaaldrich.com Several methods exist for their preparation.

One powerful approach is the use of chiral auxiliaries. The Ellman lab developed tert-butanesulfinamide (tBS) as a versatile chiral amine reagent that facilitates the asymmetric synthesis of a vast array of chiral amines from simple carbonyl compounds. yale.edunih.gov The general process involves condensing tert-butanesulfinamide with a ketone (in this case, butan-2-one) to form a chiral N-sulfinyl imine. Subsequent reduction of this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Finally, acidic cleavage of the sulfinyl group reveals the chiral primary amine in high enantiomeric purity. nih.gov

Another modern and efficient method is biocatalysis. Amine dehydrogenases can be used for the biocatalytic reductive amination of ketones. For example, butan-2-one can be converted to (S)-butan-2-amine with high enantiomeric excess (e.g., 92.6% ee) in a preparative scale synthesis using this enzymatic approach. researchgate.net

When synthesizing analogous structures with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes critical. While the target molecule has only one stereocenter, synthetic routes to more complex derivatives must address the formation of the correct diastereomer.

Various strategies have been developed for the diastereoselective synthesis of substituted amines.

Crystallization-Induced Diastereomer Transformation (CIDT) : In some cases, a reaction may produce a mixture of diastereomers that can equilibrate in solution. If one diastereomer is less soluble and crystallizes out, the equilibrium will shift, eventually converting the entire mixture into the single, solid diastereomer. This has been successfully applied in catalytic, enantioselective Mannich reactions to produce stereodefined amino-ketones. nih.gov

Substrate-Controlled Synthesis : Chiral substrates can direct the stereochemical outcome of a reaction. For instance, a diastereoselective approach to substituted 2-amino-1,3-propanediols has been achieved through the reductive amination of chiral 2-oxo-1,3-propanediols derived from Morita-Baylis-Hillman adducts. scielo.br

Cycloaddition Reactions : Diastereoselective [3 + 2] cycloaddition reactions between tertiary amine N-oxides and substituted alkenes can generate complex bicyclic amine structures (7-azanorbornanes) with high levels of diastereoselectivity (up to >20:1 dr). nih.gov

These advanced methods highlight the toolkit available to synthetic chemists for constructing amine derivatives with precise control over their three-dimensional structure. chemrxiv.orgacs.org

Emerging Synthetic Transformations for Advanced Aniline Derivatives

Recent progress in synthetic organic chemistry has provided powerful tools for the creation of advanced aniline derivatives. These methods, particularly metal-catalyzed cross-coupling reactions and modular synthetic strategies, have revolutionized the accessibility of complex amine structures, which are crucial in pharmaceuticals and materials science.

Metal-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of aryl amines. wikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, stands out as a particularly versatile and widely used method. wikipedia.org This reaction allows for the coupling of aryl halides or triflates with a broad spectrum of primary and secondary amines. wikipedia.org

The versatility of the Buchwald-Hartwig amination is largely due to the continuous development of sophisticated phosphine (B1218219) ligands that coordinate to the palladium center, influencing the catalyst's activity and scope. nih.govlibretexts.org Different generations of these ligands have enabled the coupling of increasingly challenging substrates under milder conditions. For instance, sterically hindered ligands have proven effective for the amination of unactivated aryl chlorides. The choice of base is also critical, with common choices including sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃), each offering different levels of reactivity and functional group compatibility. libretexts.org

Research has demonstrated the broad applicability of these catalyst systems for the synthesis of a variety of substituted anilines. The following table summarizes representative examples of palladium-catalyzed aminations, showcasing the diversity of coupling partners and the efficiency of different catalyst systems.

Aryl Halide/TriflateAmineCatalyst System (Pd Source/Ligand)BaseSolventTemp (°C)Yield (%)Reference
4-BromotolueneAnilinePd(OAc)₂ / P(t-Bu)₃NaOt-BuToluene8098 wikipedia.org
4-ChlorobenzonitrileMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10095 nih.gov
1-Naphthyl bromiden-ButylaminePd(OAc)₂ / SPhosK₃PO₄Dioxane10092 nih.gov
4-Trifluoromethylphenyl triflatePiperidinePd₂(dba)₃ / RuPhosCs₂CO₃Toluene11089 nih.gov

Beyond the direct arylation of amines, palladium catalysis is also effective for the amination of benzylic halides, providing a route to compounds with an amino group attached to a methylene (B1212753) bridge on an aromatic ring. organic-chemistry.org This approach is structurally analogous to the side chain of this compound.

Reductive amination offers an alternative strategy for the synthesis of complex anilines. organic-chemistry.org This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.govharvard.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity. harvard.edu Catalytic reductive amination using molecular hydrogen or transfer hydrogenation is also a powerful and atom-economical approach. uni-bayreuth.de

Modular or "building block" approaches to synthesis provide a powerful and flexible strategy for the construction of complex molecules like advanced aniline derivatives. These methods involve the sequential or convergent assembly of smaller, pre-functionalized molecules, allowing for the rapid generation of a diverse range of analogs.

One-pot, multi-component reactions are a hallmark of modular synthesis, enabling the formation of complex structures from simple starting materials in a single operation. beilstein-journals.org For instance, a three-component reaction involving 1,3-diketones, acetone, and various amines can be used to construct meta-substituted anilines. rsc.org This approach avoids the need for pre-functionalized aromatic rings and allows for the introduction of diversity at a late stage of the synthesis.

Convergent synthesis is another key modular strategy where complex fragments of the target molecule are synthesized independently and then joined together. nih.gov This approach is often more efficient than linear synthesis for the construction of large and complex molecules. For the synthesis of analogues of this compound, a convergent strategy might involve the synthesis of a functionalized N,N-dimethylaniline core and a separate synthesis of the (butan-2-yl)aminomethyl side chain, followed by their coupling.

The principles of modularity are central to combinatorial chemistry, which aims to rapidly generate large libraries of related compounds for screening in drug discovery and materials science. enamine.netnih.gov Solid-phase synthesis is a powerful technique in this context, where molecules are built on a polymer support, simplifying purification after each reaction step. nih.gov By employing a "split-and-pool" strategy, vast numbers of unique compounds can be generated. wikipedia.org For example, a central aniline scaffold could be attached to a solid support and then treated with a diverse set of building blocks to create a library of derivatives.

The following table illustrates the application of modular strategies in the synthesis of complex amine structures, highlighting the diversity of the building blocks and the resulting molecular complexity.

Synthetic StrategyKey Building BlocksReaction TypeResulting Structure ClassReference
Three-Component Reaction1,3-Diketone, Acetone, Primary AmineCyclocondensation/Aromatizationmeta-Substituted Anilines rsc.org
Convergent Gold-Catalyzed CascadeAniline with acetal (B89532) moiety, Aryl alkyne[4+2]-Cycloaddition2-Aryl-substituted Quinolines nih.gov
Combinatorial Library Synthesis (Solid Phase)Scaffold (e.g., aminophenol), Diverse Carboxylic Acids, AminesAmidation, Reductive AminationLibrary of Amide and Amine Derivatives nih.gov
Catalyst-Free Imine Condensation-Isoaromatization(E)-2-Arylidene-3-cyclohexenone, Primary AmineSequential Condensation/Aromatization2-Benzyl N-substituted Anilines beilstein-journals.org

These modular approaches, by allowing for the systematic variation of different parts of a molecule, are invaluable for structure-activity relationship (SAR) studies in drug development and for tuning the properties of functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

While a crystal structure for 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline has not been reported in the Cambridge Structural Database, the anticipated solid-state architecture can be inferred from studies on analogous N,N-dimethylaniline derivatives. X-ray crystallography would be the definitive method to determine its absolute stereochemistry, arising from the chiral center at the second position of the butyl group, and to analyze its solid-state conformation and intermolecular interactions.

The molecular conformation of this compound is expected to be influenced by the steric and electronic interplay between its constituent groups. The N,N-dimethylamino group attached to the phenyl ring is known to exhibit a trigonal-pyramidal geometry in many derivatives, with the nitrogen atom slightly out of the plane of the aromatic ring. The degree of this pyramidalization and the rotation of the dimethylamino group relative to the ring are key conformational parameters.

A predictive data table for key torsional angles is presented below, based on energy-minimized computational models of similar structures.

Predicted Torsional Angles for this compound

Torsional AngleAtoms InvolvedPredicted Value (°)
τ1C(phenyl-para) - C(methylene) - N(amino) - C(butan-2-yl)~180 (anti-periplanar)
τ2C(methylene) - N(amino) - C(butan-2-yl) - C(ethyl)~60 or ~180 (gauche or anti)
τ3Aromatic Ring Plane - N(dimethylamino)Variable, small deviation from planarity

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. The secondary amine in the side chain provides a hydrogen bond donor (N-H), while the two nitrogen atoms can act as hydrogen bond acceptors. Therefore, N-H···N hydrogen bonds are a plausible primary interaction, leading to the formation of chains or dimeric motifs in the solid state.

The following table summarizes the types of intermolecular interactions anticipated in the crystal lattice of the title compound.

Predicted Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorPredicted Importance
Hydrogen BondingN-H (secondary amine)N (tertiary or secondary amine)High
C-H···π InteractionsC-H (alkyl or aryl)π-system (phenyl ring)Moderate
Van der Waals ForcesAll atomsAll atomsHigh

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

The UV-Vis spectrum of this compound is predicted to be dominated by electronic transitions within the N,N-dimethylaniline chromophore. The spectrum of N,N-dimethylaniline itself in a non-polar solvent like cyclohexane (B81311) exhibits a strong absorption band around 251 nm and a weaker, longer-wavelength band around 298 nm. photochemcad.comaatbio.com These are attributed to π→π* transitions within the benzene (B151609) ring, which are influenced by the electron-donating dimethylamino group.

The primary π→π* transition (analogous to the B-band in benzene) is responsible for the intense absorption at shorter wavelengths, while the weaker band at longer wavelengths (analogous to the benzenoid L-band) arises from a transition that is more localized on the aniline (B41778) moiety. The presence of the {[(butan-2-yl)amino]methyl} substituent at the para position is not expected to significantly alter the nature of these transitions, as it is not directly conjugated with the aromatic π-system. However, it may cause a slight solvatochromic shift depending on the polarity of the solvent.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

λmax (nm)Molar Absorptivity (ε, M-1cm-1)Electronic Transition
~251~15000π→π* (B-band)
~298~2000π→π* (L-band)

These transitions are characteristic of many substituted anilines and reflect the promotion of an electron from a π bonding or non-bonding orbital to a π* anti-bonding orbital. The high molar absorptivity of the main band indicates a high probability for this electronic transition.

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound (C₁₅H₂₆N₂), the calculated exact mass is 234.2096.

The fragmentation pattern in electron ionization (EI) mass spectrometry is anticipated to be guided by the stability of the resulting carbocations and radical cations. The molecular ion peak ([M]⁺) is expected to be observed. A prominent fragmentation pathway for amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org

For the title compound, several key fragmentation pathways can be predicted:

Benzylic Cleavage: The most favorable fragmentation is likely the cleavage of the bond between the methylene (B1212753) group and the butan-2-ylamino moiety, leading to the formation of a stable, resonance-stabilized N,N-dimethylaminobenzyl cation at m/z 134. This is expected to be the base peak.

Cleavage within the Butyl Group: Fragmentation of the butan-2-yl group can occur, leading to the loss of an ethyl radical (C₂H₅•) to give a fragment at m/z 205, or the loss of a methyl radical (CH₃•) to give a fragment at m/z 219.

Loss of the Dimethylamino Group: Cleavage of the N-phenyl bond is less common but could lead to a fragment corresponding to the loss of the dimethylamino group.

Predicted HRMS Fragmentation Pattern for this compound

m/z (Predicted)Proposed Fragment IonFragmentation Pathway
234.2096[C₁₅H₂₆N₂]⁺Molecular Ion
219.1868[C₁₄H₂₃N₂]⁺Loss of CH₃• from butan-2-yl group
205.1712[C₁₃H₂₁N₂]⁺Loss of C₂H₅• from butan-2-yl group
134.0970[C₉H₁₂N]⁺Benzylic cleavage, formation of N,N-dimethylaminobenzyl cation

This predictive analysis provides a foundational understanding of the structural and electronic characteristics of this compound. Experimental verification through the described spectroscopic techniques is necessary to confirm these hypotheses.

Mechanistic Investigations of Reactivity and Transformation Pathways

Detailed Reaction Mechanisms of Substituted Anilines

The presence of multiple functional groups dictates the compound's behavior in various chemical environments. The electron-rich aromatic ring is prone to electrophilic attack, while the nitrogen centers exhibit nucleophilic and basic properties and are susceptible to oxidation.

Electrophilic Aromatic Substitution (EAS) on the N,N-Dimethylaniline Moiety

The aromatic ring of the N,N-dimethylaniline moiety is highly activated towards electrophilic aromatic substitution (EAS). wikipedia.org This heightened reactivity stems from the powerful electron-donating nature of the tertiary amino group (-N(CH₃)₂). wikipedia.org

The mechanism of EAS proceeds via a two-step pathway:

Attack by the π system: The electron-rich aromatic ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromatic system. wikipedia.org

The regioselectivity of the substitution is controlled by the directing effects of the substituents on the ring. Both the -N(CH₃)₂ group and the 4-{[(butan-2-yl)amino]methyl} group are classified as activating, ortho-, para-directing groups. wikipedia.orgorganicchemistrytutor.com The -N(CH₃)₂ group exerts a strong +M (mesomeric) or resonance effect by donating its lone pair of electrons into the π-system, which significantly increases the electron density at the ortho and para positions relative to the meta position. wikipedia.orgyoutube.com The alkyl substituent at the para position also provides a weak activating effect through a +I (inductive) effect. uomustansiriyah.edu.iq

Since the para position is already occupied, incoming electrophiles are directed to the positions ortho to the strongly activating -N(CH₃)₂ group (positions 2 and 6). However, the steric bulk of the N,N-dimethylamino group and the approaching electrophile can influence the ratio of ortho to para products in related systems, often favoring the less hindered para position. youtube.com In this specific molecule, substitution is confined to the ortho positions. It is important to note that under strongly acidic conditions, such as in nitrating mixtures (HNO₃/H₂SO₄), the amino group can be protonated to form an anilinium ion (-N⁺H(CH₃)₂). This protonated group becomes a strongly deactivating, meta-directing group due to its positive charge, which withdraws electron density from the ring. youtube.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
Substituent GroupPosition on RingElectronic EffectActivating/DeactivatingDirecting Effect
-N(CH₃)₂1+M > -I (Strong Resonance Donation)Strongly ActivatingOrtho, Para
-CH₂NH(butan-2-yl)4+I (Weak Inductive Donation)Weakly ActivatingOrtho, Para

Oxidative Pathways of Amine Functions and Aromatic Systems

The amine functionalities and the electron-rich aromatic system in 4-{[(butan-2-yl)amino]methyl}-N,N-dimethylaniline are susceptible to oxidation by various reagents. The specific pathway and products depend on the oxidant used and the reaction conditions.

Tertiary Amine Oxidation: The tertiary N,N-dimethylamino group can be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxy acids to form the corresponding N-oxide. libretexts.orgnih.gov N-oxides are notable intermediates; for instance, they can undergo rearrangement reactions like the Polonovski reaction to generate iminium ions, which are valuable for further synthetic transformations. nih.gov

Secondary Amine Oxidation: The secondary amine can undergo oxidation to form various products. Mild oxidation may yield hydroxylamines, which can be further oxidized to nitrones. libretexts.orgacs.org More vigorous oxidation can lead to imines or even cleavage of the C-N bond. dtic.mil The benzylic position of this secondary amine makes it particularly susceptible to oxidation. acs.orgnih.gov

Aromatic System and Oxidative Coupling: The activated aromatic ring can undergo oxidation, which may lead to the formation of quinone-like structures under harsh conditions. More commonly, oxidative conditions can facilitate coupling reactions. rdd.edu.iq For instance, the oxidative coupling of N,N-disubstituted anilines with phenols or other anilines, often catalyzed by metal complexes, can lead to the formation of new C-C or C-N bonds. acs.orgnih.govresearchgate.net These reactions may proceed through radical cation intermediates. acs.org

Table 2: Potential Oxidation Products
Functional GroupOxidizing Agent ExamplePotential Product Class
Tertiary Amine (-N(CH₃)₂)H₂O₂, Peroxy acidsN-Oxide
Secondary Amine (-NH-)H₂O₂, Metal catalystsHydroxylamine (B1172632), Nitrone, Imine
Aromatic Ring / Whole MoleculeMetal catalysts, O₂Coupled Dimers (C-C, C-N bonds)

Reaction Dynamics Involving Secondary and Tertiary Amine Centers

Both the secondary and tertiary amine centers in the molecule possess a lone pair of electrons on the nitrogen atom, rendering them nucleophilic and basic. quora.comncert.nic.in However, their reactivity differs due to electronic and steric factors.

Basicity and Nucleophilicity: Generally, secondary amines are more basic than tertiary amines in aqueous solution, a phenomenon attributed to a combination of inductive effects, solvation effects, and steric hindrance. scienceinfo.com The tertiary amine, being more sterically hindered, may act more readily as a non-nucleophilic base in certain contexts. quora.com In contrast, the secondary amine, with its N-H bond, can participate in reactions unavailable to the tertiary amine, such as the formation of stable amides.

Reaction Pathways:

Secondary Amine: Can react with acyl chlorides or anhydrides to form stable N-substituted amides. It can also react with aldehydes and ketones to form enamines. scienceinfo.com With nitrous acid, secondary amines typically form N-nitrosamines. scienceinfo.com

Tertiary Amine: Lacks an N-H bond and thus does not form amides with acylating agents. quora.com It can be alkylated by alkyl halides to form a quaternary ammonium (B1175870) salt. ncert.nic.in Tertiary amines are often used as acid scavengers in reactions that produce acidic byproducts. quora.com

Kinetic studies on similar systems have shown that the reaction rates of primary amines are often significantly faster than those of secondary amines in certain reactions, such as with carbon dioxide, due to less steric hindrance. researchgate.net This suggests that the less-hindered secondary amine in the target molecule may exhibit different reaction kinetics compared to the more sterically crowded tertiary amine.

Stereochemical Aspects of Reaction Mechanisms

The stereochemistry of this compound is defined by the chiral center in the butan-2-yl group. This permanent stereocenter can influence the stereochemical outcome of reactions, while the tertiary nitrogen center exhibits dynamic stereochemistry.

Dynamics of Pyramidal Inversion at Tertiary Nitrogen Centers

The tertiary nitrogen atom of the N,N-dimethylamino group is a stereogenic center if all three substituents are different. However, in most acyclic amines, enantiomers cannot be resolved at room temperature because they rapidly interconvert through a process called pyramidal inversion (or nitrogen inversion). wikipedia.orglibretexts.org

Table 3: Typical Energy Barriers for Pyramidal Inversion
Compound TypeExampleApproximate Inversion Barrier (kJ/mol)Configurational Stability at Room Temp.
AmmoniaNH₃24.2No
Acyclic Tertiary Amine(CH₃)₃N~25-30No
Phosphine (B1218219)PH₃132Yes
Constrained Amine (e.g., Tröger's base)-HighYes

Influence of Chiral Centers on Reaction Stereoselectivity and Diastereocontrol

The presence of a stereocenter in the butan-2-yl group renders the entire molecule chiral. This existing chiral center can exert significant influence on the stereochemical outcome of reactions occurring at other sites within the molecule, a phenomenon known as diastereocontrol.

When a new stereocenter is formed during a reaction, the two possible diastereomers (e.g., (R,R) and (R,S)) are not formed in equal amounts. This is because the transition states leading to the different diastereomers are themselves diastereomeric and thus have different energies. The chiral environment created by the butan-2-yl group can favor one transition state over the other, leading to a preferential formation of one diastereomer.

This principle is crucial in reactions such as:

Nucleophilic additions: If a nucleophile adds to an imine formed from the secondary amine, the chiral center can direct the attack to one face of the C=N double bond.

Electrophilic Aromatic Substitution: While the chiral center is several bonds away from the aromatic ring, it can still have a subtle influence on the approach of a bulky electrophile, potentially leading to a minor degree of diastereoselectivity in the formation of atropisomers if rotation around the aryl-CH₂ bond is hindered.

Reactions at the benzylic position: Radical or ionic reactions at the benzylic carbon could generate a new stereocenter, and the existing chirality would strongly influence the stereochemical outcome. acs.orgacs.org

Studies on other chiral systems have demonstrated that even remote stereocenters can reverse the diastereoselectivity of reactions through non-covalent interactions in the transition state. nih.gov The degree of diastereocontrol depends on the proximity of the chiral center to the reaction site, the rigidity of the molecule, and the specific reaction mechanism. acs.org

Catalytic Roles and Mechanistic Implications

Following a comprehensive review of available scientific literature and chemical databases, no specific research or data has been found regarding the catalytic roles or mechanistic implications of the compound This compound .

Extensive searches for scholarly articles, patents, and research publications detailing catalytic activities or mechanistic studies involving this specific molecule did not yield any relevant results. Consequently, there is no information available to populate the following sections as outlined:

Detailed research findings: No published studies were identified that investigate the use of this compound as a catalyst or explore its behavior in catalytic processes.

Data tables: Due to the absence of research in this area, there is no experimental data, such as reaction yields, turnover numbers, or kinetic data, to present in tabular format.

Mechanistic pathways: There are no proposed or experimentally verified reaction mechanisms involving the catalytic action of this compound.

While the broader classes of compounds, such as aniline (B41778) and N,N-dimethylaniline derivatives, are known to participate in various catalytic systems, either as catalysts, ligands, or reactants, this specific substituted derivative appears to be uncharacterized in the context of catalysis. Therefore, a scientifically accurate and evidence-based discussion of its catalytic roles and mechanistic implications cannot be provided at this time.

Computational Chemistry and Theoretical Insights into 4 Butan 2 Yl Amino Methyl N,n Dimethylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental electronic characteristics that govern the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule in its most stable electronic state, known as the ground state geometry. researchgate.nettci-thaijo.org By optimizing the molecular structure to find the minimum energy conformation, DFT calculations can provide precise data on bond lengths, bond angles, and dihedral angles. For 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline, calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) would be employed to obtain a detailed geometric profile. researchgate.netresearchgate.net

Key structural insights from such a study would include the planarity of the phenyl ring, the pyramidalization at the nitrogen atoms, and the specific torsion angles defining the orientation of the N,N-dimethylamino group and the {[(butan-2-yl)amino]methyl} substituent. The p-π conjugation between the lone pair of electrons on the aniline (B41778) nitrogen and the aromatic ring is expected to result in a shortening of the N-C(phenyl) bond and a tendency towards a more planar geometry around this nitrogen atom compared to a typical aliphatic amine. researchgate.net

Table 1: Predicted Ground State Properties of this compound via DFT

PropertyPredicted ValueDescription
Total Energy Varies with methodThe sum of the kinetic and potential energies of the molecule's electrons.
Enthalpy of Formation Compound-specific valueThe change in enthalpy during the formation of the compound from its elements.
Dipole Moment ~1.5 - 2.5 DA measure of the net molecular polarity arising from charge distribution.
N-C(phenyl) Bond Length ~1.39 ÅShorter than a typical N-C single bond due to p-π conjugation. researchgate.net
N-C(methyl) Bond Length ~1.45 ÅTypical length for an N-C single bond in an amine.
C-N-C Angle (aniline N) ~118-120°Reflects a geometry tending towards sp² hybridization due to resonance.

Computational Elucidation of Reaction Pathways and Transition State Structures

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. mdpi.com For this compound, this involves modeling its behavior in potential reactions, such as electrophilic aromatic substitution, which is common for activated aniline derivatives. byjus.comlibretexts.org

By calculating the energies of reactants, intermediates, and products, a reaction profile can be constructed. A critical aspect of this process is the identification of transition state (TS) structures, which represent the highest energy point along the reaction coordinate. nih.govacs.org These structures are located using specialized algorithms and are confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction path. mdpi.com

The chemical reactivity of an aromatic ring is profoundly influenced by its substituents. rsc.org In this compound, the benzene (B151609) ring is substituted with two electron-donating groups (EDGs): the N,N-dimethylamino group and the {[(butan-2-yl)amino]methyl} group at the para position. Both groups increase the electron density of the aromatic ring through resonance and inductive effects, making it more susceptible to attack by electrophiles. chemistrysteps.com

Quantum chemical calculations can quantify these effects by analyzing various electronic properties and reactivity descriptors derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tci-thaijo.orgresearcher.life

HOMO and LUMO Energies: EDGs raise the energy of the HOMO, making it easier for the molecule to donate electrons. The energy gap between the HOMO and LUMO is a measure of chemical reactivity; a smaller gap generally signifies higher reactivity. researcher.life

Global Reactivity Descriptors: Parameters such as ionization potential (approximated by -EHOMO), electron affinity (approximated by -ELUMO), chemical hardness, and electronegativity can be calculated to provide a quantitative scale of reactivity. tci-thaijo.org

Electron Density Distribution: Analysis of the calculated electron density and electrostatic potential maps reveals regions of high electron density (nucleophilic sites). For this molecule, the ortho positions relative to the N,N-dimethylamino group are expected to be the most electron-rich and therefore the most reactive sites for electrophilic substitution. byjus.com

Table 2: Conceptual DFT Reactivity Descriptors for Aniline and a Substituted Derivative

ParameterAniline (Reference)This compound (Predicted Trend)Influence of Substituents
HOMO Energy ~ -5.5 eVHigher (e.g., ~ -4.8 eV)Electron-donating groups raise HOMO energy, making electron donation easier.
LUMO Energy ~ -0.5 eVSimilar or slightly higherLess affected by EDGs than HOMO.
HOMO-LUMO Gap ~ 5.0 eVSmaller (e.g., ~ 4.3 eV)A smaller gap indicates greater polarizability and higher chemical reactivity. researcher.life
Ionization Potential ~ 5.5 eVLower (e.g., ~ 4.8 eV)Easier to remove an electron from the molecule.
Chemical Hardness ~ 2.5 eVLower (e.g., ~ 2.15 eV)The molecule is "softer" and more reactive. researchgate.net

Prediction of Spectroscopic Signatures for Comparative Analysis

Computational methods can accurately predict various spectroscopic properties, which can be used to verify the identity and structure of a synthesized compound. By calculating the vibrational frequencies of the molecule, it is possible to generate theoretical Infrared (IR) and Raman spectra. researchgate.netresearchgate.net

These calculations provide a list of vibrational modes, each with a specific frequency and intensity, corresponding to the stretching, bending, and twisting of chemical bonds. For this compound, this would allow for the assignment of characteristic peaks, such as the N-H stretch of the secondary amine, the C-H stretches of the aromatic and aliphatic groups, the C-N stretching vibrations, and the complex fingerprint patterns of the substituted benzene ring. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors in the computational method and improve agreement with experimental data. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (IR) for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretching3300 - 3400
Aromatic C-H Stretching3000 - 3100
Aliphatic C-H Stretching2850 - 2980
Aromatic C=C Ring Stretching1500 - 1600
Phenyl-N Bond C-N Stretching1250 - 1350
Alkyl-N Bond C-N Stretching1050 - 1200

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements to be tracked over time.

For a flexible molecule like this compound, MD can be used to explore its vast conformational landscape by simulating the rotations around its single bonds. This analysis helps identify the most stable (lowest energy) conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying solute-solvent interactions. bohrium.com By placing the molecule in a simulated box of solvent (e.g., water, ethanol, or a nonpolar solvent), one can observe how the solvent molecules arrange themselves around the solute. Analysis tools like the radial distribution function (RDF) can provide detailed information about the structure of the solvation shells around different parts of the molecule, such as the polar amine groups and the nonpolar aromatic and alkyl portions. bohrium.comrsc.org These simulations can also reveal specific interactions like hydrogen bonds between the molecule's N-H group and protic solvent molecules.

Theoretical Approaches to Chirality and Stereoisomerism in Amine Systems

The presence of a butan-2-yl group makes this compound a chiral molecule. The second carbon atom of the butyl chain is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-4-{[(butan-2-yl)amino]methyl}-N,N-dimethylaniline.

Computational chemistry provides methods to study these stereoisomers. nih.gov

Modeling Enantiomers: The 3D structures of both the R- and S-enantiomers can be built and their geometries optimized. In an achiral environment, both enantiomers will have the exact same energy and identical physical properties, except for their interaction with plane-polarized light.

Predicting Chiroptical Properties: Quantum chemical calculations can predict chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra. These predicted spectra can be compared with experimental results to determine the absolute configuration (R or S) of a synthesized sample.

Diastereomeric Interactions: While enantiomers are energetically identical in isolation, their interactions with other chiral molecules will differ. Computational methods can be used to model the binding of each enantiomer to a chiral receptor or catalyst, calculating the interaction energies to predict which enantiomer will bind more strongly. This is fundamental to understanding stereoselectivity in biological systems and chemical reactions. Group theory approaches can also be applied to understand the fundamental symmetry requirements for observing chirality-induced effects. nih.govresearchgate.net

Advanced Chemical Transformations and Derivatization Studies

Functionalization of the Aromatic Ring System

The aromatic core of 4-{[(butan-2-yl)amino]methyl}-N,N-dimethylaniline is activated towards electrophilic substitution by the strongly electron-donating N,N-dimethylamino group. This directing group primarily facilitates functionalization at the ortho and para positions. However, since the para position is already substituted, reactions are predominantly directed to the ortho positions (C-3 and C-5) relative to the dimethylamino group.

Direct C-H functionalization offers an atom-economical approach to modify the aromatic ring. For N,N-dimethylaniline and its derivatives, palladium-catalyzed C-H olefination has been shown to be a powerful tool. While many C-H functionalization reactions of anilines rely on directing groups to achieve ortho-selectivity, certain ligand systems can promote para-selectivity. acs.org In the case of 4-substituted N,N-dimethylanilines, ortho-functionalization is expected. For instance, yttrium-catalyzed C-H alkylation of N,N-dimethylaniline derivatives with alkenes proceeds with high ortho-selectivity, yielding branched alkylation products. rsc.org

Under Friedel-Crafts conditions, the outcome is highly dependent on the acidity of the medium. In strongly acidic conditions, such as during nitration with a mixture of nitric and sulfuric acids, the N,N-dimethylamino group is protonated to form an anilinium ion. stackexchange.com This protonated group acts as a deactivating, meta-directing group, which would lead to substitution at the C-3 position (meta to the CH₂NH(butan-2-yl) substituent).

Conversely, under less acidic or neutral conditions, the N,N-dimethylamino group's ortho-directing influence prevails. Palladium-catalyzed C-H olefination using a specific Pd/S,O-ligand system has demonstrated excellent para-selectivity on N,N-dimethylaniline. acs.orgnih.gov For the title compound, this would translate to functionalization at the ortho positions (C-3 and C-5). The reaction of N,N-dimethylaniline with ethyl acrylate (B77674) using a Pd/S,O-ligand catalyst furnishes the para-olefinated product with high selectivity (p:o > 19:1). acs.org Without the specific ligand, a mixture of isomers is typically observed. acs.org

Table 1: Regioselectivity in C-H Functionalization of N,N-Dimethylaniline Analogs

Reaction TypeCatalyst/ReagentKey ConditionsMajor Product RegiochemistryReference
C-H OlefinationPd/S,O-ligandDCE, 40 °CPara (>95%) acs.org
C-H AlkylationYttrium complexwith 1-octeneOrtho (exclusive) rsc.org
NitrationHNO₃/H₂SO₄Strongly acidicMeta stackexchange.com

Directed ortho-metallation (DoM) is a powerful strategy for functionalizing aromatic rings, though anilines are generally considered modest directing groups. beilstein-journals.orgnih.gov The N,N-dimethylamino group can direct lithiation to the ortho position, albeit sometimes requiring forcing conditions. beilstein-journals.orgnih.gov More complex bimetallic reagents, such as sodium TMP-zincates, have been shown to surprisingly favor meta-metallation of N,N-dimethylaniline. beilstein-journals.orgnih.govnih.govstrath.ac.uk Subsequent quenching of the resulting organometallic intermediate with an electrophile, like iodine, yields the meta-substituted product. nih.gov When the reaction solution of N,N-dimethylaniline with a sodium-mediated zincate was quenched with iodine, a mixture of ortho:meta:para isomers in a 6:73:21 ratio was obtained. nih.gov

The resulting metallated or halogenated aniline (B41778) derivatives are valuable precursors for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. acs.orgacs.org These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity accessible from the parent compound. For example, palladium-catalyzed C-N cross-coupling reactions are widely used to synthesize complex aniline derivatives. acs.org Similarly, nickel-catalyzed methodologies offer an alternative for C-N bond formation under mild, room-temperature conditions. nih.gov

Transformations at the Nitrogen Centers

The presence of two distinct nitrogen atoms—a tertiary aromatic amine and a chiral secondary aliphatic amine—allows for selective transformations at these centers.

Both nitrogen atoms in the molecule can undergo quaternization, a reaction that involves alkylation to form quaternary ammonium (B1175870) salts. The relative nucleophilicity of the two amines will dictate the selectivity of this reaction. Generally, tertiary amines are more nucleophilic than secondary amines, suggesting that the N,N-dimethylamino group might react preferentially. However, steric hindrance around the nitrogen atoms also plays a critical role.

Quaternization is typically achieved using alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate). google.com A mild and efficient method for quaternization utilizes methyl iodide and potassium bicarbonate in methanol (B129727). cdnsciencepub.com Given that the secondary amine is attached to a chiral butan-2-yl group, its quaternization would result in the formation of a new stereocenter at the nitrogen atom, leading to a pair of diastereomeric quaternary ammonium salts. The inherent chirality of the starting material can influence the diastereoselectivity of the reaction, potentially favoring the formation of one diastereomer over the other.

Table 2: Quaternization of Amines

Amine TypeQuaternizing AgentTypical SolventProductReference
Tertiary AmineCyanogen (B1215507) BromideChloroform/EtherQuaternary Cyanoammonium Salt nih.gov
Generic Amino GroupMethyl Iodide / KHCO₃MethanolQuaternary Ammonium Salt cdnsciencepub.com
Poly(2-(dimethylamino)ethyl methacrylate)Alkyl HalidesTHFQuaternized Copolymer researchgate.net

The tertiary N,N-dimethylamino group can be selectively oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N,N-dimethylaniline N-oxide derivatives are valuable synthetic intermediates. nih.govnih.govudel.eduresearchgate.net

These N-oxides can undergo the Polonovski reaction upon treatment with activating agents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). organicreactions.org This reaction generates an iminium ion intermediate, which can be trapped by nucleophiles or participate in rearrangements. organicreactions.org A notable application is the tandem Polonovski–Povarov reaction, where the in situ-generated iminium ion undergoes a formal [4+2] cycloaddition with an electron-rich alkene to construct complex tetrahydroquinoline scaffolds. nih.govnih.govresearchgate.net This transformation offers a powerful method for building polycyclic frameworks from simple aniline N-oxides. nih.gov

The secondary amine moiety could potentially be oxidized to a hydroxylamine (B1172632) or a nitrone, depending on the oxidant and reaction conditions.

Interconversion Between Secondary and Tertiary Amine Moieties

The ability to selectively modify the secondary and tertiary amine groups enhances the synthetic utility of the title compound.

Conversion of Secondary to Tertiary Amine: The secondary (butan-2-yl)amino group can be converted to a tertiary amine through N-alkylation. A common method is the Eschweiler-Clarke reaction, which employs formaldehyde (B43269) and formic acid for reductive N-methylation. mdpi.com This reaction is known to proceed with high efficiency and typically preserves the stereochemical integrity of adjacent chiral centers. mdpi.com Alternative methods include using paraformaldehyde with a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) catalyzed by copper hydride, or employing various metal catalysts with methanol as the methylating agent. organic-chemistry.orgacs.org

Conversion of Tertiary to Secondary Amine: The N,N-dimethylamino group can be demethylated to a secondary N-methylamino group. The von Braun reaction, using cyanogen bromide (BrCN), is a classic method for the N-dealkylation of tertiary amines. nih.govwikipedia.orgthieme-connect.de The reaction proceeds through a quaternary cyanoammonium intermediate, which then eliminates an alkyl bromide (in this case, methyl bromide) to form a cyanamide (B42294). Subsequent hydrolysis of the cyanamide yields the secondary amine. nih.govthieme-connect.de Alternative reagents to BrCN, such as α-chloroethyl chloroformate, have been developed to achieve N-demethylation under milder conditions. nih.gov Various other chemical, photochemical, and enzymatic methods for N-demethylation have also been reported. researchgate.netdntb.gov.ua

Applications in Advanced Materials Science and Organic Synthesis

Utility as Precursors for Functional Organic Materials

The N,N-dimethylaniline moiety within the compound serves as a versatile platform for the synthesis of a variety of functional organic materials. This substructure is known for its electron-donating properties, which can be harnessed to create materials with specific electronic and optical characteristics.

While direct polymerization of 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline is not extensively documented, its structural motifs are relevant to polymer science. Tertiary amines, such as the N,N-dimethylaniline group, are known to act as activators or accelerators in polymerization processes, particularly for resins and composites. The introduction of such amine-containing compounds can influence the cure kinetics and final properties of the polymer network.

Furthermore, compounds with similar structures can be incorporated into polymer chains as modifiers to impart specific functionalities. The presence of the chiral butan-2-yl group could introduce stereochemical complexity into a polymer, potentially influencing its macroscopic properties such as mechanical strength, thermal stability, and even its interaction with other chiral molecules. researchgate.net In the context of impact modifiers, the addition of elastomeric or reactive components to a polymer matrix can significantly alter its toughness and flow properties. amazonaws.com While not a traditional impact modifier, the incorporation of a molecule like this compound could subtly alter chain packing and intermolecular interactions, thereby modifying the material's bulk properties.

The table below illustrates the general effects of amine additives on polymer properties, which can be extrapolated to understand the potential role of this compound.

PropertyGeneral Effect of Amine AdditivesPotential Influence of this compound
Curing Time Can act as a catalyst or accelerator, reducing curing time.The tertiary amine could accelerate curing in certain resin systems.
Mechanical Strength Can influence cross-linking density, affecting strength and modulus.May alter cross-linking and introduce chirality-dependent mechanical responses. researchgate.net
Thermal Stability Dependent on the specific amine and polymer system.The bulky and chiral nature might affect thermal degradation pathways.
Adhesion Amine groups can improve adhesion to various substrates.The polar amine functionalities could enhance adhesive properties.
Optical Properties Introduction of chromophores can alter color and UV stability.The aniline (B41778) group is a chromophore that could impart color or UV-absorbing properties.

This table presents generalized effects and potential influences based on the chemical structure of the compound.

The N,N-dimethylaniline core is a well-established component in the synthesis of various dyes, including azo dyes and triarylmethane dyes. nih.govbohrium.comekb.eg The electron-donating N,N-dimethylamino group acts as a powerful auxochrome, capable of shifting the absorption and emission spectra of a chromophore to longer wavelengths (a bathochromic shift).

Azo dyes are typically synthesized through a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich component like N,N-dimethylaniline. nih.govbohrium.comekb.eg It is conceivable that derivatives of this compound could be used to synthesize novel azo dyes. The butan-2-ylamino group could modulate the electronic properties and solubility of the resulting dye.

In the realm of fluorescent probes, the N,N-dialkylaniline scaffold is a key component of many solvatochromic and twisted intramolecular charge transfer (TICT) fluorophores. nih.gov These molecules exhibit fluorescence properties that are highly sensitive to the polarity of their environment. Upon photoexcitation, these molecules can form a charge-separated TICT state, which is stabilized in polar solvents, leading to a red-shift in the emission spectrum. The chiral environment provided by the butan-2-yl group could potentially be exploited to develop chiroptical fluorescent probes for sensing chirality in various materials.

The following table summarizes the potential applications in dyes and fluorescent probes based on the N,N-dimethylaniline structure.

Application AreaPrinciplePotential Role of this compound
Azo Dyes Coupling of a diazonium salt with the electron-rich aniline ring.Could be used as the coupling component to create novel dyes with modified properties. nih.govbohrium.comekb.egresearchgate.net
Solvatochromic Probes Environmental polarity-sensitive fluorescence.The N,N-dimethylaniline moiety could form the basis of a solvatochromic probe. nih.gov
Chiroptical Sensors Enantioselective interaction leading to a change in optical signal.The inherent chirality could be used to develop probes for chiral recognition in materials science. nih.gov

This table is based on the known reactivity and properties of the N,N-dimethylaniline functional group.

Ligand Design and Chiral Catalysis

The most significant application of this compound lies in the field of asymmetric catalysis, owing to the presence of a stereogenic center in the butan-2-yl group. This chirality can be transferred to a metal center, creating a chiral catalyst capable of inducing enantioselectivity in chemical reactions.

Chiral tertiary amines are a crucial class of ligands in asymmetric synthesis. researchgate.netrsc.orgnih.gov They can be used as organocatalysts or as ligands for transition metals. The nitrogen atom of the tertiary amine can coordinate to a metal center, and the chiral substituents around the nitrogen create a chiral environment that directs the stereochemical outcome of the reaction.

Starting from this compound, a variety of chiral ligands can be envisioned. For instance, modification of the N,N-dimethylaniline ring, such as the introduction of a phosphine (B1218219) group, would lead to chiral aminophosphine (B1255530) ligands. These P,N-type ligands are highly effective in a range of transition metal-catalyzed reactions, including palladium-catalyzed asymmetric allylic alkylation. nih.govresearchgate.netrsc.org The combination of a "soft" phosphine donor and a "hard" amine donor allows for fine-tuning of the electronic and steric properties of the catalyst. researchgate.net

The synthesis of such ligands often involves ortho-lithiation of the N,N-dimethylaniline ring followed by reaction with a chlorophosphine. The chirality originating from the butan-2-yl group would be in proximity to the metal center, influencing the enantioselectivity of the catalytic transformation.

The chiral tertiary amine and potential donor groups (like an introduced phosphine) in derivatives of this compound can coordinate to a variety of transition metals, including palladium, rhodium, iridium, and copper. researchgate.netrsc.orgresearchgate.net The resulting metal complexes are the active catalysts in asymmetric reactions.

In the case of a chiral aminophosphine ligand derived from the title compound, it would likely coordinate to a metal like palladium(II) in a bidentate fashion, forming a stable chelate ring. The geometry of this complex and the steric hindrance imposed by the chiral butan-2-yl group and the substituents on the phosphorus atom would be critical for achieving high enantioselectivity.

For example, in palladium-catalyzed asymmetric allylic alkylation, the chiral ligand influences the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate. rsc.org The precise arrangement of the ligand around the metal center dictates which face of the allyl group is more accessible to the incoming nucleophile.

The table below provides examples of asymmetric reactions where chiral ligands similar to derivatives of this compound could be applied.

Asymmetric ReactionMetal CatalystRole of the Chiral Ligand
Allylic Alkylation PalladiumControls the enantioselectivity of the nucleophilic attack on the π-allyl intermediate. nih.gov
Hydrogenation Rhodium, IridiumCreates a chiral environment for the enantioselective addition of hydrogen to a double bond.
Heck Reaction PalladiumInduces enantioselectivity in the formation of a new carbon-carbon bond.
Suzuki Coupling PalladiumCan be used to synthesize axially chiral biaryl compounds.

This table showcases potential applications based on the performance of structurally related chiral ligands in asymmetric catalysis.

Environmental Fate and Mechanistic Degradation Pathways of Aromatic Amines

Pathways of Environmental Transformation and Persistence

Aromatic amines can undergo a variety of transformations in the environment, influenced by both biotic and abiotic factors. Their persistence is determined by the rates of these transformation processes, which can include biodegradation, photodegradation, and chemical oxidation.

Microbial degradation is a primary mechanism for the removal of aromatic amines from the environment. A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. The biodegradation of N-alkylated aromatic amines often involves initial enzymatic attacks that modify the amine substituents or the aromatic ring.

A key metabolic process for N-alkylated amines is N-dealkylation , which is the removal of an N-alkyl group. This reaction is frequently catalyzed by cytochrome P450 monooxygenases, a superfamily of enzymes found in a wide variety of organisms. nih.govnih.gov The mechanism typically involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield a dealkylated amine and an aldehyde. nih.gov For a compound like 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline, this could involve the removal of the butan-2-yl group, the methyl groups from the dimethylamino moiety, or the entire aminomethyl group.

Another important microbial degradation pathway for aromatic amines is the oxidation of the aromatic ring . This process is often initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of catechols or substituted catechols. These dihydroxylated intermediates are then susceptible to ring cleavage by other enzymes, leading to the formation of aliphatic products that can enter central metabolic pathways.

The efficiency of microbial degradation can be influenced by the structure of the aromatic amine. For instance, the presence of certain substituents on the aromatic ring can affect the rate and extent of biodegradation. The table below summarizes findings from various studies on the microbial degradation of aromatic amines.

Compound ClassMicroorganism/EnzymeKey Degradation PathwayObserved OutcomesReference
N,N-DimethylanilineCytochrome P450 IsozymesOxidative N-demethylationFormation of N-methylaniline and formaldehyde (B43269). nih.gov
Aniline (B41778)Various Bacteria (e.g., Pseudomonas sp.)Ring hydroxylation and cleavageMineralization to CO2 and H2O. nih.gov
Permethrin (contains an aromatic amine-like structure)Acinetobacter baumannii ZH-14Concentration-dependent biodegradation100% degradation of 50 mg·L−1 within 72 hours. nih.gov
QuinolineBurkholderia pickettiiHydroxylationFormation of 2-hydroxy-quinoline as the main intermediate. besjournal.com

In addition to microbial processes, aromatic amines can be degraded by abiotic mechanisms, primarily photolysis and chemical oxidation.

Photolysis involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Aromatic amines can absorb UV light, which can lead to the excitation of their electrons and subsequent chemical reactions. The photodegradation of aniline in the presence of algae, for example, has been shown to be accelerated, with the formation of reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen being a key factor. nih.gov The rate of aniline photodegradation in Anabaena cylindrica suspensions increased from 10% to 80% with increasing cell density. nih.gov

Chemical oxidation in the environment is often mediated by highly reactive species such as hydroxyl radicals (•OH). These radicals can be generated through various processes, including the photolysis of hydrogen peroxide or nitrate. Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring and the alkyl substituents of aromatic amines, leading to their degradation. nih.gov Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that are based on the generation of hydroxyl radicals to degrade organic pollutants. nih.govmdpi.com The efficiency of AOPs in degrading aniline and its derivatives has been demonstrated in numerous studies. For example, the UV/peroxydisulfate (B1198043) process has been shown to achieve up to 96% removal of aniline. researchgate.net The Fenton process (Fe²⁺/H₂O₂) is another effective AOP for aniline degradation, with removal efficiencies of up to 88% reported. researchgate.net

The table below presents data on the efficiency of various abiotic degradation processes for aromatic amines.

CompoundDegradation ProcessConditionsEfficiency/Rate ConstantReference
AnilinePhotodegradation in algal suspensionAnabaena cylindrica, cell density 6.5 x 10^6 cells mL⁻¹80% degradation, rate constant k = 9.66 x 10⁻³ min⁻¹ nih.gov
AnilineUV/PeroxydisulfatepH 5, peroxydisulfate dose 0.08 mol/L82.8% removal after 60 min researchgate.net
AnilineFenton Process-88% degradation within one hour researchgate.net
Phenol (related aromatic compound)O₃/UV/UltrasoundBasic pHMaximum degradation rate among tested AOPs omu.edu.tr

Interaction with Environmental Matrices

The fate and transport of aromatic amines in the environment are also governed by their interactions with various environmental compartments, including soil, sediment, and the atmosphere.

The mobility of aromatic amines in the subsurface is largely controlled by their sorption to soil and sediment particles. Sorption is a process where a chemical adheres to the surface of a solid. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which measures the tendency of a chemical to be adsorbed by soil or sediment. chemsafetypro.com A higher Koc value indicates stronger sorption and lower mobility. chemsafetypro.com

For aromatic amines, sorption is influenced by several factors, including the properties of the soil (e.g., organic matter content, clay content, pH) and the chemical properties of the amine (e.g., pKa, hydrophobicity). Aromatic amines can exist in both neutral and protonated (cationic) forms depending on the pH of the surrounding environment. The cationic form can strongly interact with negatively charged soil components like clay minerals and organic matter through ion exchange mechanisms.

The table below provides a summary of soil sorption coefficients for some aromatic amines. It is important to note that these values can vary significantly depending on the specific soil type and environmental conditions.

CompoundLog KocMethodReference
Aniline1.17Reference value for HPLC method researchgate.net
Cyromazine0.8Gradient HPLC (extrapolated) dss.go.th
Anilazine2.6Gradient HPLC dss.go.th
Aziprotryne2.6Gradient HPLC dss.go.th

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency to partition into the air. For aromatic amines, volatilization can be a significant transport pathway, especially for those with lower molecular weights and higher vapor pressures.

Once in the atmosphere, aromatic amines can be transported over long distances and can undergo further chemical transformations, such as photo-oxidation. The atmospheric fate of these compounds is an area of active research.

The table below lists the Henry's Law constants for aniline.

CompoundHenry's Law Constant (atm·m³/mol)Reference
Aniline2.02 x 10⁻⁶ nih.gov

Mechanistic Aspects of Remediation Technologies for Aromatic Amine Contaminants

Due to their potential toxicity, the remediation of sites contaminated with aromatic amines is of great importance. A variety of technologies have been developed for this purpose, with a focus on either removing the contaminants or transforming them into less harmful substances.

Advanced Oxidation Processes (AOPs), as mentioned earlier, are a prominent class of remediation technologies for aromatic amines. nih.govmdpi.com These processes rely on the in-situ generation of highly reactive hydroxyl radicals, which can non-selectively oxidize a wide range of organic compounds. mdpi.com Common AOPs include:

Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide with ferrous (Fe²⁺) or ferric (Fe³⁺) ions to produce hydroxyl radicals. The photo-Fenton process enhances the production of radicals through the use of UV light. nih.gov

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with aromatic amines or decompose in water to form hydroxyl radicals.

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light generates hydroxyl radicals.

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species.

The table below summarizes the efficiencies of different AOPs for the removal of aniline, a representative aromatic amine.

Remediation TechnologyMechanismAniline Removal EfficiencyReference
Fenton ProcessGeneration of •OH from Fe²⁺ and H₂O₂88% researchgate.net
Electro-FentonElectrochemical generation of Fenton's reagentMore efficient than fluidized bed Fenton nih.gov
OzonationDirect oxidation by O₃ and •OH- omu.edu.tr
UV/PeroxydisulfateGeneration of sulfate (B86663) radicals96% researchgate.net
Photocatalysis (TiO₂)Generation of •OH on catalyst surface- nih.gov

Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade contaminants, is another important remediation strategy. This can involve stimulating the growth of indigenous microorganisms (biostimulation) or introducing specific microorganisms with known degradative capabilities (bioaugmentation). The effectiveness of bioremediation depends on various factors, including the type and concentration of the contaminant, the presence of suitable microorganisms, and environmental conditions such as pH, temperature, and nutrient availability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination using aldehydes and amines, catalyzed by Pd/NiO under hydrogen atmospheres, achieving high yields (e.g., 95% for analogous structures) . Alternatively, Lewis acid-mediated activation (e.g., chlorozincate clusters) promotes nucleophilic substitution between aromatic aldehydes and N,N-dimethylaniline derivatives, forming intermediates that react with secondary amines . Key variables include solvent choice (e.g., THF or DMF), temperature (25°C–110°C), and catalyst loading (e.g., 1.1 wt% Pd/NiO). Optimizing stoichiometry and reaction time minimizes side products like over-alkylated amines .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer : Structural confirmation employs:

  • 1H/13C-NMR : Assigns proton and carbon environments, with chemical shifts indicating electronic effects from the dimethylaniline and butan-2-ylamino groups .
  • X-ray diffraction : Resolves bond lengths and angles, critical for verifying stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • HRMS (ESI) : Validates molecular formula (e.g., [M+H]+ peaks) and isotopic patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1250 cm⁻¹) . Cross-referencing experimental data with computational results (DFT/Hartree-Fock) enhances reliability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with 6-31G(d) basis sets calculates:

  • Frontier Molecular Orbitals (FMOs) : Predicts sites for nucleophilic/electrophilic attacks (e.g., electron-rich dimethylaniline ring) .
  • Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify hydrogen-bonding or Lewis acid-base interaction regions .
  • Conformational analysis : Torsional angle scans (e.g., AM1 semi-empirical methods) reveal energetically favorable configurations, aiding in understanding steric effects from the butan-2-yl group . Solvent effects are modeled using Polarizable Continuum Models (PCM) to simulate reaction environments .

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, crystal packing forces, or approximations in computational methods. Strategies include:

  • Vibrational frequency scaling : Applying a scaling factor (e.g., 0.961 for B3LYP/6-31G(d)) to align theoretical IR frequencies with experimental data .
  • Solvent corrections : Using Onsager or PCM models to adjust NMR chemical shift calculations for solvent polarity .
  • Hybrid methods : Combining experimental X-ray data (e.g., bond distances) with DFT-optimized geometries to refine computational models .

Q. What strategies mitigate competing pathways in the synthesis of this compound analogs?

  • Methodological Answer : Competing alkylation or over-reduction can be minimized by:

  • Temperature control : Lower temperatures (e.g., 25°C) favor selective reductive amination over side reactions .
  • Catalyst tuning : Using Pd/NiO instead of homogeneous catalysts reduces undesired hydrogenolysis .
  • Protecting groups : Temporarily blocking reactive sites (e.g., amine groups) during multi-step syntheses .
  • Kinetic monitoring : In situ techniques (e.g., FT-IR or LC-MS) track intermediate formation and adjust reaction parameters dynamically .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported reaction yields for similar N,N-dimethylaniline derivatives?

  • Methodological Answer : Contradictions often stem from:

  • Catalyst deactivation : Impurities in starting materials (e.g., residual moisture) can poison Pd/NiO, requiring rigorous drying .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents, altering yields .
  • Scaling effects : Bench-scale vs. microfluidic systems can exhibit divergent mass/heat transfer efficiencies. Replicate conditions precisely and report detailed protocols (e.g., stirring rate, gas flow) .

Experimental Design Considerations

Q. What are best practices for designing kinetic studies on the degradation of this compound under varying pH and temperature?

  • Methodological Answer :

  • Accelerated stability testing : Use high-performance liquid chromatography (HPLC) to monitor degradation products at elevated temperatures (40°C–60°C) and pH extremes (2–12) .
  • Arrhenius modeling : Extract activation energy (Ea) from rate constants to predict shelf-life under standard conditions .
  • Control for photolysis : Conduct studies in amber glassware to isolate thermal vs. light-induced degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.